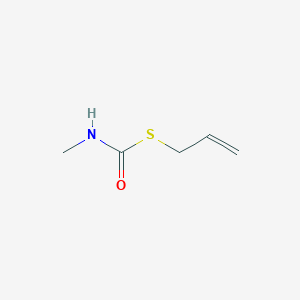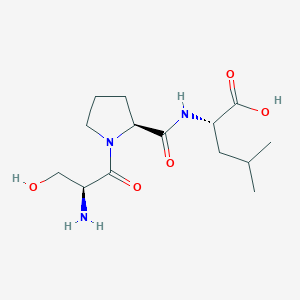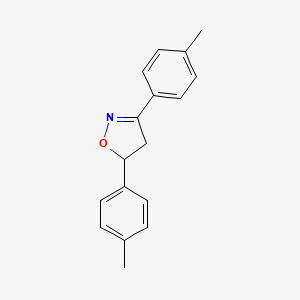
3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-di-p-tolyl-4,5-dihydroisoxazole typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for 3,5-di-p-tolyl-4,5-dihydroisoxazole are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Di-p-tolyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3,5-Di-p-tolyl-4,5-dihydroisoxazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-di-p-tolyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), which are involved in the inflammatory response and cancer progression . The compound binds to the catalytic domains of these enzymes, thereby inhibiting their activity and reducing the production of pro-inflammatory and pro-cancerous metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Disubstituted Isoxazoles: These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring.
3,5-Disubstituted Pyrazoles: These compounds have a pyrazole ring instead of an isoxazole ring but exhibit similar biological activities.
Uniqueness
3,5-Di-p-tolyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both LOX and COX enzymes makes it a promising candidate for the development of anti-inflammatory and anticancer agents .
Eigenschaften
CAS-Nummer |
20821-96-9 |
|---|---|
Molekularformel |
C17H17NO |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
3,5-bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H17NO/c1-12-3-7-14(8-4-12)16-11-17(19-18-16)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3 |
InChI-Schlüssel |
VNRWYZSPCCXRKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC(=NO2)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


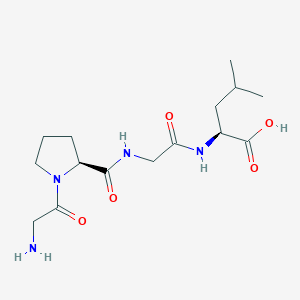
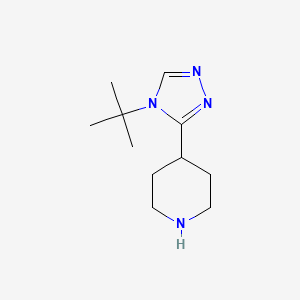
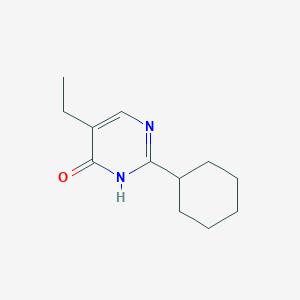
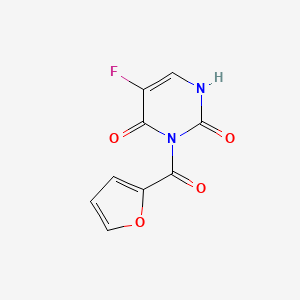
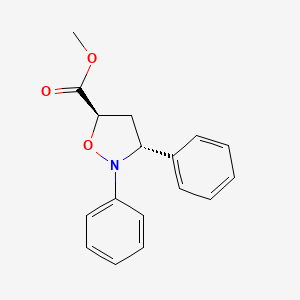
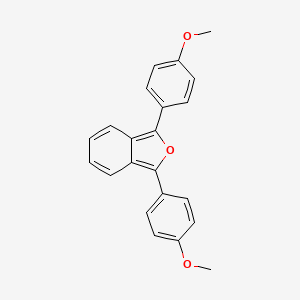
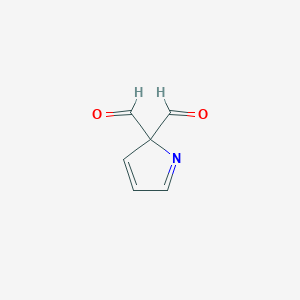
![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
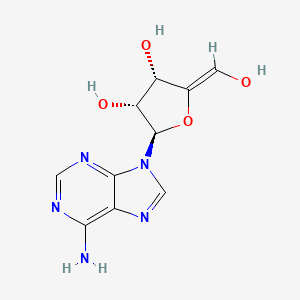
![Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane](/img/structure/B12904769.png)
